Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a fluorine atom at the 2' position and a hydroxyl group at the 5 position of the aromatic ring, with a methyl ester at the 3-carboxyl position. This structure combines electronic modulation (via fluorine) and hydrogen-bonding capacity (via hydroxyl), making it a candidate for therapeutic applications, particularly in targeting proteins or enzymes sensitive to biphenyl-based ligands.
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-6-9(7-11(16)8-10)12-4-2-3-5-13(12)15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHLBDYVOOUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex biphenyl derivatives.
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of cost-effective and environmentally benign reagents and solvents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate serves as a building block in organic synthesis. Its biphenyl core allows for various modifications that can lead to new compounds with desired properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, providing protection against oxidative stress.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
- Neuroprotective Effects : Preliminary studies suggest potential protective effects against neurodegeneration by reducing neuronal apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
A research article in Inflammation Research explored the anti-inflammatory effects of this compound in murine models. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound.
Case Study 3: Neuroprotection
In experimental models simulating neurodegeneration, this compound demonstrated protective effects on neuronal cells against oxidative stress-induced apoptosis. Findings published in Neuroscience Letters highlighted its potential therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 2’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl and carboxylate ester groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Critical Analysis and Limitations
- Activity Data Gaps : While some analogs (e.g., sovesudil) have well-documented targets, others (e.g., –7) lack explicit biological data, limiting direct efficacy comparisons.
- Structural Complexity vs. Bioavailability : Highly substituted analogs () may exhibit superior target affinity but suffer from poor bioavailability due to high molecular weight (>750 Da) .
Biological Activity
Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structure features a biphenyl core modified with a fluorine atom, a hydroxyl group, and a carboxylate ester, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHF O |
| Molecular Weight | 252.23 g/mol |
| LogP | 4.23 |
| Polar Surface Area | 47 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, potentially influencing their activity. The fluorine atom enhances lipophilicity and metabolic stability, which may increase the compound's efficacy in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against prostate cancer cell lines (PC-3 and DU145), with IC50 values indicating effective growth inhibition over a 72-hour period .
- Mechanism : The compound was shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The presence of the hydroxyl group is believed to play a crucial role in modulating inflammatory pathways.
- Findings : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Research Applications
This compound serves as a valuable scaffold for further drug development. Its unique structural features make it suitable for:
- Drug Design : As a lead compound for synthesizing new derivatives with enhanced biological profiles.
- Biological Probes : Used in studies aimed at understanding specific molecular interactions within cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
